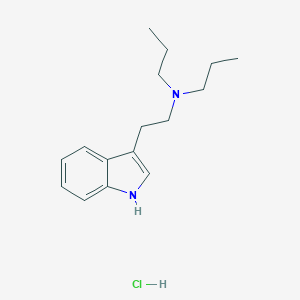

N,N-Dipropyltryptamine hydrochloride

描述

Historical Context of N,N-Dipropyltryptamine Hydrochloride Investigation

N,N-Dipropyltryptamine (DPT) was first synthesized in the 1950s. researchgate.netkarger.com The initial synthesis was described in a 1954 publication by Speeter and Anthony, which outlined a new route for tryptamine (B22526) synthesis. researchgate.net For a period, the compound was studied for its potential as an adjunct in psychotherapy in the 1960s and 1970s. nih.gov However, it remained largely unexamined in scientific literature for many years. karger.com

The advent of modern molecular biology and a greater understanding of serotonin (B10506) receptor subtypes led to a renewed interest in DPT as a research tool. karger.com Its use as a designer drug was documented by law enforcement as early as 1968, but its primary role in a contemporary context is as a research chemical for applications in psychopharmacology and neuroscience. evitachem.comwikipedia.orgwikiwand.com Unlike its chemical relative N,N-Dimethyltryptamine (DMT), DPT is understood to be a purely synthetic compound and has not been found to occur endogenously. wikipedia.orgkarger.comiiab.me

Role of this compound as a Research Probe in Neuropharmacology

This compound is a valuable tool in neuropharmacological research due to its specific interactions with the serotonin (5-HT) system. evitachem.com Its behavioral effects are mediated through complex activity at multiple receptor sites, primarily the 5-HT₂A and 5-HT₁A serotonin receptors. wikipedia.orgwikiwand.com

In vitro binding and functional assays have provided more precise data on these interactions. DPT has been characterized as a moderate-potency full agonist at the human 5-HT₂A receptor and a low-potency partial agonist at the human 5-HT₁A receptor. acs.org One study determined that DPT inhibits the binding of the agonist [³H]8-OH-DPAT to the human 5-HT₁A receptor with a moderate affinity. karger.com Beyond the 5-HT₁A and 5-HT₂A receptors, research has also shown DPT to be an inhibitor of the plasma membrane serotonin transporter (SERT). researchgate.netshulginresearch.net

Positioning this compound within the Tryptamine Class of Research Compounds

Tryptamines are a class of organic compounds sharing a core molecular structure: a bicyclic indole (B1671886) heterocycle attached at the third carbon to an amino group via an ethyl side chain. This foundational structure is shared by the essential amino acid tryptophan and the key neurotransmitter serotonin (5-hydroxytryptamine).

N,N-Dipropyltryptamine is a synthetic member of the N,N-dialkyltryptamine subclass. evitachem.com Its defining feature is the presence of two propyl groups attached to the terminal nitrogen atom of the tryptamine backbone. evitachem.comontosight.ai This distinguishes it from its close structural homologues, N,N-Dimethyltryptamine (DMT) and N,N-Diethyltryptamine (DET), which possess methyl and ethyl groups, respectively, at the same position. evitachem.comwikipedia.org While chemically similar, the differing lengths of these alkyl chains contribute to distinct pharmacological profiles and effects. evitachem.comwikipedia.org

The study of these closely related analogues, including work by researchers like Alexander Shulgin on various tryptamine derivatives, allows for a systematic exploration of structure-activity relationships within this class of compounds. researchgate.netacs.orgwikipedia.org By comparing the neuropharmacological effects of tryptamines with varied N-alkyl groups, researchers can better understand how subtle molecular modifications influence receptor affinity and functional activity.

Structure

3D Structure of Parent

属性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAASKTUEVUIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048897 | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7558-73-8 | |

| Record name | N,N-dipropyltryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of N,n Dipropyltryptamine Hydrochloride

Receptor Binding and Agonism Profiles

The pharmacological activity of N,N-Dipropyltryptamine hydrochloride is primarily characterized by its interaction with serotonin (B10506) (5-HT) receptors. However, it also exhibits affinity for other neurotransmitter systems.

Serotonin (5-HT) Receptor Subtype Interactions

DPT's engagement with serotonin receptors is multifaceted, with significant activity observed at the 5-HT2A and 5-HT1A subtypes.

A substantial body of evidence indicates that the 5-HT2A receptor is a primary site of action for DPT. nih.gov Rodent studies have demonstrated that the behavioral effects of DPT can be significantly attenuated by the administration of selective 5-HT2A receptor antagonists. nih.gov This suggests that DPT acts as an agonist at this receptor subtype. ontosight.ai The head-twitch response in mice, a behavioral proxy for hallucinogenic activity, is reliably induced by DPT and blocked by 5-HT2A antagonists, further supporting its agonist profile at this receptor. researchgate.net

Research has also identified a significant role for the 5-HT1A receptor in the pharmacological effects of DPT. nih.gov Studies on cloned human 5-HT1A receptors have shown that DPT exhibits moderate affinity and functions as a partial agonist. nih.gov In the presence of serotonin, DPT can block the full agonist effect, which is characteristic of a partial agonist. The interaction of DPT with the 5-HT1A receptor is believed to modulate the effects mediated by the 5-HT2A receptor. nih.gov

While the primary focus of research has been on the 5-HT2A and 5-HT1A receptors, evidence suggests that DPT also interacts with other serotonin receptor subtypes, including 5-HT1B and 5-HT2C. The activity of many tryptamines is often modulated by their engagement with these receptors. researchgate.net However, specific functional potency data, such as EC50 values, for DPT at the 5-HT1B and 5-HT2C receptors are not extensively detailed in the current body of scientific literature.

Receptor Binding Affinities of N,N-Dipropyltryptamine

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| 5-HT1A | 100 |

| 5-HT2A | 136 |

| 5-HT2C | 1,690 |

Note: Lower Ki values indicate a higher binding affinity.

Interactions with Other Neurotransmitter Systems (e.g., Dopaminergic, Noradrenergic)

Studies have indicated that various tryptamine (B22526) compounds can interact with dopaminergic and noradrenergic systems. nih.govacs.org For some tryptamines, binding affinities for dopamine (B1211576) and alpha-adrenergic receptors have been observed. nih.gov However, specific and detailed research on the direct binding and functional activity of N,N-Dipropyltryptamine at these receptors is limited.

Neurotransmitter Reuptake Inhibition Mechanisms

N,N-Dipropyltryptamine has been shown to inhibit the reuptake of monoamine neurotransmitters. Research indicates that DPT can block the serotonin transporter (SERT), the norepinephrine (B1679862) transporter (NET), and to a lesser extent, the dopamine transporter (DAT).

Monoamine Transporter Inhibition Profile of N,N-Dipropyltryptamine

| Transporter | Inhibition Constant (IC50) [µM] |

| Serotonin (SERT) | 2.9 |

| Norepinephrine (NET) | 9.1 |

| Dopamine (DAT) | 23 |

Note: Lower IC50 values indicate greater potency in inhibiting reuptake.

Serotonin Reuptake Inhibition

This compound demonstrates a significant ability to inhibit the reuptake of serotonin. Research has identified its inhibitory concentration (IC50) at the serotonin transporter (SERT) to be 2.9 μM. caymanchem.com Further studies have characterized this interaction, with one reporting a Kᵢ value of 0.594 ± 0.12 μM for the inhibition of serotonin transport at SERT. researchgate.netnih.gov This potent inhibition of serotonin reuptake is a key feature of its pharmacological activity. researchgate.net

Dopamine Reuptake Inhibition

In addition to its effects on serotonin, DPT also influences dopamine neurotransmission, albeit with lower potency. The compound inhibits the reuptake of dopamine with an IC50 value of 23 μM. caymanchem.com This indicates that DPT's affinity for the dopamine transporter (DAT) is considerably lower than its affinity for the serotonin transporter.

Norepinephrine Reuptake Inhibition

DPT also modulates the norepinephrine system by blocking its reuptake. The IC50 value for norepinephrine reuptake inhibition has been determined to be 9.1 μM. caymanchem.com This demonstrates that DPT has a moderate inhibitory effect on the norepinephrine transporter (NET).

Table 1: Monoamine Transporter Inhibition by N,N-Dipropyltryptamine HCl

| Transporter | Inhibition Potency (IC50/Kᵢ) |

|---|---|

| Serotonin Transporter (SERT) | 2.9 μM (IC50) / 0.594 μM (Kᵢ) |

| Dopamine Transporter (DAT) | 23 μM (IC50) |

| Norepinephrine Transporter (NET) | 9.1 μM (IC50) |

This table presents the potency of this compound in inhibiting the reuptake of serotonin, dopamine, and norepinephrine.

Neurobiological Effects and Mechanisms of N,n Dipropyltryptamine Hydrochloride

Impact on Cortical Neural Circuit Dynamics

Research utilizing in vitro organotypic cultures of cortical tissue from postnatal rats has provided significant insights into how N,N-Dipropyltryptamine hydrochloride alters the information-processing dynamics of neural circuits. nih.gov In these studies, spontaneous neural activity was recorded before, during, and after exposure to the compound, allowing for a detailed analysis of its effects. nih.gov

Alterations in Spontaneous Firing Activity and Information Entropy

Exposure to this compound has been demonstrated to increase the entropy of spontaneous neural firing activity. nih.gov This suggests a less predictable and more random pattern of neuronal firing under the influence of the compound. nih.gov Concurrently, a reduction in the amount of time information is stored in individual neurons has been observed. nih.gov This indicates a more transient and less stable encoding of information at the single-neuron level. nih.gov

Table 1: Effects of this compound on Spontaneous Firing Activity

| Metric | Observation | Implication |

|---|---|---|

| Information Entropy | Increased | More random and less predictable neuronal firing patterns. |

| Information Storage | Reduced in individual neurons | More transient information encoding at the cellular level. |

Modulation of Neural Activity Reversibility

This compound has been found to reduce the reversibility of neural activity, leading to an increase in entropy production. nih.gov This finding suggests that the compound pushes the neural system away from a state of equilibrium. nih.gov The temporal irreversibility of neural activity was notably increased, which may be a significant marker of altered conscious states. nih.gov

Effects on Neuronal Connectivity and Information Flow within Circuits

Table 2: Changes in Neuronal Connectivity and Information Flow

| Parameter | Effect of this compound | Consequence for Circuit Dynamics |

|---|---|---|

| Overall Information Flow | Decreased into each neuron | Reduced influence of established strong connections. |

| Number of Weak Connections | Increased | Proliferation of novel, weaker connections within the circuit. |

| Circuit Dynamic | Combination of integration and disintegration | Altered balance between segregated and integrated information processing. |

Investigation of Cellular and Subcellular Signaling Cascades

While direct research into the specific cellular and subcellular signaling cascades activated by this compound is limited, its known pharmacological targets provide a basis for hypothesized mechanisms. The compound is a known agonist of serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT1A subtypes. researchgate.net

Activation of the 5-HT2A receptor is a key feature of classic serotonergic psychedelics and is believed to initiate a cascade of intracellular events. researchgate.net These events are thought to involve G-protein-coupled signaling pathways that can influence a wide range of cellular processes. However, the precise downstream signaling pathways specifically modulated by this compound have yet to be fully elucidated.

Research on Neuroplasticity and Synaptic Remodeling Induced by this compound

There is currently a lack of direct experimental evidence detailing the effects of this compound on neuroplasticity and synaptic remodeling. However, research on other classic serotonergic psychedelics with similar pharmacological profiles, such as N,N-Dimethyltryptamine (DMT), psilocybin, and LSD, has demonstrated a capacity to promote structural and functional neural plasticity.

These related compounds have been shown to induce neuritogenesis (the growth of new neurites), spinogenesis (the formation of new dendritic spines), and synaptogenesis (the formation of new synapses). These structural changes are often associated with the activation of signaling pathways involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR). Given the structural and receptor-binding similarities, it is hypothesized that this compound may also possess the ability to induce similar plastic changes in neuronal architecture. However, further research is required to confirm these potential effects.

Preclinical Behavioral and Physiological Research with N,n Dipropyltryptamine Hydrochloride

Rodent Models for Psychedelic-like Behavioral Phenotypes

N,N-Dipropyltryptamine (DPT) hydrochloride is a synthetic tryptamine (B22526) that has been investigated in preclinical rodent models to characterize its psychedelic-like effects. These studies are crucial for understanding the compound's mechanism of action and its relationship to other hallucinogenic substances. The two primary behavioral assays used for this purpose are the head-twitch response (HTR) in mice and drug discrimination paradigms in rats.

Head-Twitch Response (HTR) Assays

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation, a key mechanism underlying the effects of classic psychedelics. researchgate.net Studies have shown that N,N-Dipropyltryptamine elicits a dose-dependent HTR in mice, though the effect follows a biphasic, or bell-shaped, dose-effect curve. oup.com This means that as the dose increases, the frequency of head twitches increases up to a certain point, after which higher doses lead to a decrease in the response. protocols.io

The maximum number of head twitches, approximately 15 during a 10-minute observation period, was observed at a dose of 3.0 mg/kg. oup.com The involvement of serotonin (B10506) receptor subtypes in mediating this response has been investigated using selective antagonists. Pretreatment with WAY-100635, a selective 5-HT1A receptor antagonist, caused a rightward shift in the dose-effect curve, suggesting it could counteract the HTR-inducing effects of DPT. oup.comwikipedia.org Conversely, the 5-HT2A receptor antagonist M100907 was found to be a potent blocker of DPT-induced head twitches. oup.comwikipedia.org This strong antagonism by M100907 indicates that the 5-HT2A receptor is a primary site of action for DPT's psychedelic-like effects in this model. oup.com

Dose-Dependent Head-Twitch Response (HTR) to N,N-Dipropyltryptamine in Mice

| Dose (mg/kg) | Mean Number of Head Twitches (in 10 min) | Significance vs. Saline |

|---|---|---|

| Saline | ~1 | - |

| 1.0 | ~5 | Not Significant |

| 3.0 | ~15 | P < 0.05 |

| 10.0 | ~10 | P < 0.05 |

Drug Discrimination Paradigms (e.g., Generalization to LSD, Psilocybin, MDMA)

Drug discrimination is a behavioral paradigm where animals are trained to recognize the subjective effects of a specific drug and differentiate it from a saline injection. This allows researchers to test whether a novel compound produces similar interoceptive cues as a known substance. N,N-Dipropyltryptamine has been evaluated in rats trained to discriminate lysergic acid diethylamide (LSD), psilocybin, or 3,4-methylenedioxymethamphetamine (MDMA) from saline. oup.comfrontiersin.org

The results from these studies demonstrate that DPT can substitute for the discriminative stimulus effects of LSD, psilocybin, and MDMA, indicating that it produces similar subjective effects to these classic hallucinogens in rats. oup.comfrontiersin.org The degree of substitution ranged from partial to full, depending on the training drug and the dose of DPT administered. oup.com

Generalization of N,N-Dipropyltryptamine to Hallucinogen Discriminative Stimuli in Rats

| Training Drug | DPT Generalization | Effect of M100907 (5-HT2A Antagonist) | Effect of WAY-100635 (5-HT1A Antagonist) |

|---|---|---|---|

| LSD | Partial to Full Substitution | Profound Antagonism | Lesser Antagonism |

| Psilocybin | Partial to Full Substitution | Profound Antagonism | Lesser Antagonism |

| MDMA | Partial to Full Substitution | Profound Antagonism | Lesser Antagonism |

Exploration of Potential Therapeutic-Relevant Behavioral Effects

Beyond its psychedelic-like properties, there is emerging interest in the potential therapeutic applications of tryptamines. Preclinical research has begun to explore these possibilities, with a focus on conditions such as anxiety, depression, and epilepsy.

Anxiolytic-like and Antidepressant-like Effects in Animal Models

To date, there is a lack of specific preclinical studies investigating the anxiolytic-like or antidepressant-like effects of N,N-Dipropyltryptamine hydrochloride in established rodent models. Standard behavioral assays for these effects, such as the elevated plus-maze and light-dark box for anxiety, or the forced swim test and tail suspension test for depression, have not been reported in the scientific literature for this specific compound. While some research suggests that other tryptamines, like N,N-Dimethyltryptamine (DMT), may have antidepressant and anxiolytic properties, these findings cannot be directly extrapolated to DPT. nih.gov

Antiepileptic Properties in Specific Neurological Disease Models (e.g., Fragile X Syndrome)

Recent research has uncovered potential antiepileptic properties of N,N-Dipropyltryptamine in a mouse model of Fragile X syndrome, a genetic condition that can lead to intellectual disability and seizures. wikipedia.org

In a study utilizing Fmr1 knockout mice, a model for Fragile X syndrome, DPT was found to completely prevent audiogenic seizures (seizures induced by loud sounds). wikipedia.org This effect was dose-dependent, with a 10 mg/kg dose being fully effective, while lower doses of 3 or 5.6 mg/kg were not. wikipedia.orgresearchgate.net

Interestingly, the mechanism behind this anticonvulsant effect appears to be independent of the serotonergic pathways typically associated with DPT's psychedelic effects. wikipedia.org Pretreatment with antagonists for 5-HT1A, 5-HT2A/2C, or 5-HT1B receptors did not block the antiepileptic action of DPT. wikipedia.orgwikipedia.org A broad-spectrum serotonin receptor antagonist was also ineffective. wikipedia.orgnih.gov Furthermore, a selective sigma-1 receptor antagonist, NE-100, did not alter DPT's ability to prevent these seizures. wikipedia.orgwikipedia.org These findings suggest that DPT may exert neurotherapeutic effects through a novel, non-serotonergic mechanism. wikipedia.org It is important to note, however, that at higher doses (20 mg/kg), DPT itself was observed to induce convulsions that were distinct from the audiogenic seizures. wikipedia.orgresearchgate.net

Effect of N,N-Dipropyltryptamine on Audiogenic Seizures (AGS) in Fmr1 KO Mice

| Treatment | Prevalence of AGS |

|---|---|

| Vehicle | 72% |

| DPT (10 mg/kg) | 0% |

| DPT (10 mg/kg) + 5-HT Receptor Antagonists | 0% |

| DPT (10 mg/kg) + NE-100 (Sigma-1 Antagonist) | 0% |

Investigation of Receptor-Independent Antiepileptic Mechanisms

Recent preclinical research has explored the potential antiepileptic properties of N,N-Dipropyltryptamine (DPT), revealing mechanisms that appear to operate independently of its well-known serotonergic targets. A significant study investigated DPT's efficacy in a mouse model of Fragile X syndrome (Fmr1 KO mice), which are susceptible to audiogenic seizures (AGS). In this model, DPT demonstrated a complete prevention of AGS at a 10 mg/kg dose. acs.orgresearchgate.net Lower doses of 3 or 5.6 mg/kg were found to be ineffective. researchgate.net

The investigation into the underlying mechanism of this antiepileptic effect yielded surprising results. To determine if the effect was mediated by serotonin receptors, researchers co-administered DPT with various selective antagonists for 5-HT₂ₐ/₂c, 5-HT₁ₐ, and 5-HT₁ₑ receptors. acs.org None of these antagonists, nor a pan-serotonin receptor antagonist, were able to block the seizure-preventing effects of DPT. acs.org Furthermore, the potential involvement of the sigma-1 receptor was ruled out, as a selective antagonist for this receptor also failed to impact DPT's antiepileptic action. researchgate.net

These findings collectively suggest that DPT's ability to block audiogenic seizures in juvenile Fmr1 KO mice occurs through a nonserotonergic and non-sigma-1 receptor-mediated pathway. acs.orgresearchgate.net This points toward a novel mechanism of action for DPT's anticonvulsant properties, distinct from its psychedelic effects which are largely attributed to serotonin receptor agonism. acs.org

Table 1: Effect of Various Receptor Antagonists on DPT's Antiepileptic Action in Fmr1 KO Mice

| Antagonist Type | Effect on DPT's Anti-Seizure Activity | Implication |

|---|---|---|

| Selective 5-HT₂ₐ/₂c Antagonist | Did not block antiepileptic effects. acs.org | Mechanism likely independent of 5-HT₂ₐ/₂c receptors. |

| Selective 5-HT₁ₐ Antagonist | Did not block antiepileptic effects. acs.org | Mechanism likely independent of 5-HT₁ₐ receptors. |

| Selective 5-HT₁ₑ Antagonist | Did not block antiepileptic effects. acs.org | Mechanism likely independent of 5-HT₁ₑ receptors. |

| Pan 5-HT Receptor Antagonist | Did not block antiepileptic effects. acs.org | Mechanism is likely nonserotonergic. |

| Selective Sigma-1 Receptor Antagonist (NE-100) | Did not block antiepileptic effects. researchgate.net | Mechanism likely independent of sigma-1 receptors. |

Studies on Behavioral Polypharmacology and Qualitative Dose-Dependent Effects

The behavioral effects of N,N-Dipropyltryptamine (DPT) in preclinical rodent models are complex and dose-dependent, demonstrating its polypharmacological nature. Key insights have been derived from head-twitch response (HTR) assays in mice and drug discrimination studies in rats, which are standard models for assessing 5-HT₂ₐ agonist activity. researchgate.netnih.gov

In the mouse head-twitch assay, DPT was found to elicit dose-dependent effects that followed a biphasic dose-effect curve. researchgate.netnih.gov This response, a rapid side-to-side head movement, is considered a behavioral proxy for hallucinogenic activity. researchgate.net Antagonist studies revealed that the HTR induced by DPT is strongly mediated by the 5-HT₂ₐ receptor. The selective 5-HT₂ₐ antagonist M100907 produced a functionally insurmountable antagonism of the head-twitch response. researchgate.netnih.gov Concurrently, the 5-HT₁ₐ selective antagonist WAY-100635 also modulated this behavior, suggesting a 5-HT₁ₐ-mediated component to DPT's actions, though the effects of the 5-HT₂ₐ antagonist were more profound. researchgate.netnih.gov

Drug discrimination studies in rats further elucidated DPT's behavioral profile. Rats trained to recognize specific drugs can be tested with a novel compound to see if it produces similar interoceptive cues. DPT was found to produce partial to full substitution in rats trained to discriminate lysergic acid diethylamide (LSD), psilocybin, or 3,4-methylenedioxymethamphetamine (MDMA). researchgate.netnih.gov The discriminative stimulus effects of DPT were significantly weakened by the 5-HT₂ₐ antagonist M100907, while the 5-HT₁ₐ antagonist WAY-100635 had a less pronounced effect. researchgate.netnih.gov This reinforces the primary role of the 5-HT₂ₐ receptor in the psychoactive effects of DPT. nih.gov

A critical aspect of DPT's dose-dependent pharmacology is a switch in its effects on seizure activity. While a 10 mg/kg dose demonstrated antiepileptic properties in the AGS assay, higher doses revealed a proconvulsant nature. acs.org At a dose of 20 mg/kg, DPT was observed to elicit tonic seizures when administered alone, a finding that aligns with other studies in rats where DPT was proconvulsant at 30 mg/kg. acs.org This demonstrates that DPT possesses complex and dose-dependent in vivo polypharmacology, capable of producing opposing effects on neuronal excitability. acs.orgresearchgate.net

Table 2: Summary of Dose-Dependent Behavioral Effects of DPT in Rodent Models

| Behavioral Assay | Animal Model | Observed Effect | Primary Receptor Mediation |

|---|---|---|---|

| Head-Twitch Response (HTR) | Mouse | Elicited a biphasic, dose-dependent head-twitch response. researchgate.netnih.gov | 5-HT₂ₐ (primary), 5-HT₁ₐ (modulatory). researchgate.netnih.gov |

| Drug Discrimination | Rat | Substituted for LSD, psilocybin, and MDMA. researchgate.netnih.gov | 5-HT₂ₐ. researchgate.netnih.gov |

| Audiogenic Seizure (AGS) Assay | Mouse (Fmr1 KO) | Antiepileptic at 10 mg/kg; Ineffective at lower doses. acs.orgresearchgate.net | Appears independent of serotonin and sigma-1 receptors. acs.orgresearchgate.net |

| General Observation | Mouse | Proconvulsant, eliciting tonic seizures at 20 mg/kg. acs.org | Not specified. |

Advanced Methodologies for N,n Dipropyltryptamine Hydrochloride Research

Spectroscopic Techniques for Research Material Validation

Spectroscopic techniques are indispensable for confirming the identity and purity of N,N-Dipropyltryptamine hydrochloride reference standards. These methods provide a detailed fingerprint of the molecule's structure.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. Analysis of the IR spectrum for DPT hydrochloride reveals characteristic peaks that confirm its molecular structure. biosynth.comnih.gov Key absorptions include stretches for the indole (B1671886) N-H group, aromatic and aliphatic C-H bonds, aromatic C=C bonds, and C-N bonds.

Table 1: Characteristic Infrared (IR) Absorption Bands for N,N-Dipropyltryptamine This table is representative of typical absorption regions for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | 3400 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aliphatic C-N | Stretching | 1250 - 1020 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the atomic structure of the molecule. It is particularly useful for mapping the carbon and hydrogen framework.

Proton (¹H) NMR Spectroscopy In ¹H NMR analysis of this compound, specific signals (resonances) correspond to each unique proton in the molecule. swgdrug.org The chemical shift (δ), multiplicity (e.g., singlet, triplet), and integration (number of protons) of these signals allow for the complete assignment of the proton environment. Data is typically acquired using a 400 MHz NMR spectrometer with the sample dissolved in deuterium (B1214612) oxide (D₂O). swgdrug.org

Table 2: ¹H NMR Spectral Data for this compound in D₂O swgdrug.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.60 | Doublet | 1H | Indole C4-H |

| 7.51 | Doublet | 1H | Indole C7-H |

| 7.26 | Singlet | 1H | Indole C2-H |

| 7.22 | Triplet | 1H | Indole C6-H |

| 7.14 | Triplet | 1H | Indole C5-H |

| 3.34 | Triplet | 2H | Indole-CH₂- |

| 3.19 | Triplet | 2H | -CH₂-N |

| 3.10 | Triplet | 4H | N-(CH₂-CH₂-CH₃)₂ |

| 1.70 | Sextet | 4H | N-(CH₂-CH₂-CH₃)₂ |

| 0.89 | Triplet | 6H | N-(CH₂-CH₂-CH₃)₂ |

Chromatographic and Mass Spectrometric Analyses in Biological Matrices

To study the pharmacokinetics and metabolism of N,N-Dipropyltryptamine, highly sensitive and selective methods are required for its detection and quantification in biological matrices such as blood and urine. researchgate.netjapsonline.com Chromatographic techniques coupled with mass spectrometry are the gold standard for this purpose.

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful technique for analyzing tryptamines in biological fluids. researchgate.netnih.gov For related tryptamines like N,N-Dimethyltryptamine (DMT), validated methods involve sample preparation via protein precipitation with a solvent like acetonitrile. researchgate.netnih.govnih.gov

The processed sample is then injected into a liquid chromatograph, often using a diphenyl or C18 column with gradient elution for separation. researchgate.netnih.gov The eluent is ionized, typically via electrospray ionization (ESI), and introduced into the mass spectrometer. The instrument can be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, allowing for the quantification of the parent drug and its metabolites. nih.gov This methodology is suitable for detecting DPT consumption. japsonline.com

Gas chromatography-mass spectrometry (GC-MS) is another robust and widely used method for the detection of tryptamines. japsonline.com A screening method capable of measuring DPT has been developed. nih.gov Prior to analysis, a derivatization step, such as with pentafluoropropionic anhydride, may be used to improve the chromatographic properties of the analyte. nih.gov

In a typical GC-MS analysis of DPT, the compound exhibits a characteristic retention time and mass spectrum. swgdrug.org The electron impact (EI) ionization of DPT produces a distinctive fragmentation pattern that allows for its confident identification. nih.gov

Table 3: GC-MS Data for N,N-Dipropyltryptamine swgdrug.org

| Parameter | Value |

|---|---|

| Retention Time | 11.694 min |

| Major Mass Fragments (m/z) | 58, 84, 112, 130, 143, 244 |

| Conditions: Agilent GC with MS detector, DB-1 MS column (30m x 0.25mm x 0.25µm), Helium carrier gas at 1 mL/min, Injector at 280°C. |

This method has demonstrated limits of detection between 5 and 10 ng/mL in biological samples. nih.gov

In Vitro and In Vivo Radioligand Binding Assays

Radioligand binding assays are crucial for determining the pharmacological profile of N,N-Dipropyltryptamine by measuring its affinity for various neurotransmitter receptors. Serotonin (B10506) (5-HT) receptors are primary targets for many tryptamines. nih.gov

Research has shown that DPT interacts with multiple serotonin receptor subtypes. researchgate.net In vitro competitive binding studies using membrane preparations from cells expressing the cloned human 5-HT₁A receptor have been performed. karger.comnih.gov In these assays, DPT was found to inhibit the binding of the selective 5-HT₁A agonist radioligand [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT). karger.comnih.gov The results indicated that DPT is a moderate affinity partial agonist at the human 5-HT₁A receptor. researchgate.netnih.gov

Furthermore, behavioral studies in rodents suggest that the effects of DPT are mediated by both 5-HT₁A and 5-HT₂A receptors. nih.gov The potent antagonism of DPT's behavioral effects by a 5-HT₂A selective antagonist strongly indicates that the 5-HT₂A receptor is a significant site of action for this compound. nih.gov

Table 4: Receptor Binding Affinity for N,N-Dipropyltryptamine (DPT)

| Receptor | Assay Type | Radioligand | Affinity Value (IC₅₀) | Reference |

|---|---|---|---|---|

| Human 5-HT₁A | Competitive Binding | [³H]8-OH-DPAT | 0.1 µmol/L (100 nM) | karger.comnih.gov |

| 5-HT₂A | Identified as a primary site of action in functional and behavioral assays, though specific binding affinity (Ki/IC₅₀) values are not detailed in the cited literature. | nih.gov |

Electrophysiological Recordings in Neural Systems

Electrophysiological recordings are a cornerstone of neuropharmacological research, offering a direct measure of neuronal function by detecting electrical activity. These techniques are indispensable for elucidating the mechanisms by which chemical compounds like this compound (DPT) modulate the activity of individual neurons and complex neural circuits. By recording phenomena such as neuronal firing rates, synaptic transmission, and oscillatory activity, researchers can gain high-resolution insights into a substance's impact on the central nervous system. biorxiv.org Methodologies such as in vitro recordings from organotypic cultures allow for the detailed examination of drug effects on the mesoscale dynamics of neuronal circuits in a controlled environment. nsf.govnih.gov

Recent research utilizing in vitro recordings of organotypic cortical cultures from rats has provided a detailed portrait of how N,N-Dipropyltryptamine alters information-processing dynamics. nsf.govresearchgate.net In these studies, spontaneous neural activity was recorded before, during, and after exposure to a 10-μM DPT solution. nih.govarxiv.org The findings indicate that DPT significantly, and in some cases reversibly, disrupts the normal patterns of information processing within these cortical networks. nsf.govnih.gov

One of the primary effects observed was an increase in the entropy of spontaneous neural firing. researchgate.net This suggests a move towards more random and less predictable neuronal activity. Concurrently, the amount of time that information was stored within individual neurons was reduced. researchgate.netarxiv.org DPT was also found to decrease the reversibility of neural activity, leading to an increase in entropy production and suggesting the system is pushed further from a state of equilibrium. nsf.govarxiv.org

Collectively, these electrophysiological findings demonstrate that N,N-Dipropyltryptamine profoundly reorganizes the dynamics of cortical circuits. The compound's actions are primarily mediated through its agonism at serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes. wikipedia.orgnih.gov Activation of 5-HT2A receptors is known to modulate neuronal excitability and the release of neurotransmitters like glutamate, which is a fundamental mechanism underlying synaptic plasticity—the ability of synapses to strengthen or weaken over time. biorxiv.orggrantome.com Processes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular models for learning and memory, are heavily influenced by the modulation of glutamatergic and other forms of synaptic transmission. grantome.comnih.gov The observed changes in neuronal firing and information flow under the influence of DPT are consistent with a widespread modulation of these synaptic processes. nsf.govgrantome.com

The detailed research findings from these electrophysiological studies are summarized in the table below.

Interactive Data Table: Effects of N,N-Dipropyltryptamine on Information Dynamics in Cortical Cultures

| Parameter | Observation During DPT Exposure | Implication |

| Spontaneous Firing Activity | Increased entropy nsf.govnih.gov | More random and less predictable neural activity |

| Information Storage | Reduced in individual neurons researchgate.netarxiv.org | Decreased capacity for short-term information retention at the single-neuron level |

| Activity Reversibility | Reduced; increased entropy production nsf.govarxiv.org | Neural dynamics are driven further from equilibrium |

| Neuronal Circuit Structure | Decreased overall information influx per neuron; increased number of weak connections researchgate.net | Altered balance of integration and segregation in the neural network |

| Higher-Order Interactions | Decreased statistical synergy in neuronal triplets researchgate.netarxiv.org | Reduction in the complexity of information processing among small neuronal groups |

Synthetic and Structural Research Pertinent to N,n Dipropyltryptamine Hydrochloride

Chemical Synthesis Pathways for N,N-Dipropyltryptamine Hydrochloride

N,N-Dipropyltryptamine (DPT) is a synthetic compound belonging to the tryptamine (B22526) family. wikipedia.org Its preparation involves the formation of the N,N-dipropyl substituted ethylamine (B1201723) side chain on the indole (B1671886) nucleus, followed by conversion to its hydrochloride salt for improved stability and handling.

Reductive amination is a widely utilized method for synthesizing amines from carbonyl compounds and is a primary route for producing N,N-dialkylated tryptamines. libretexts.org This process typically involves two main stages: the formation of an imine intermediate from a primary amine and a carbonyl compound, followed by the reduction of this imine to the target amine. libretexts.org

For the synthesis of N,N-Dipropyltryptamine, a common pathway involves the reaction of tryptamine with propionaldehyde (B47417) in the presence of a suitable reducing agent. evitachem.com The reaction begins with the nucleophilic attack of the primary amine of tryptamine on the carbonyl carbon of propionaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an N-propylimine. In a subsequent step, this imine reacts with another molecule of propionaldehyde to form a dipropylimminium ion. This ion is then reduced to the tertiary amine, N,N-Dipropyltryptamine.

A key aspect of this synthesis is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a frequently used reagent because it is a mild reducing agent that selectively reduces the iminium ion in the presence of the less reactive carbonyl group of the starting aldehyde. libretexts.orgchemicalbook.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used. evitachem.com The synthesis requires careful control of reaction conditions, such as maintaining a temperature between 0–5°C, to minimize side reactions like imine hydrolysis. evitachem.com Solvent selection is also critical, with methanol (B129727) often being preferred. evitachem.com This reductive amination pathway can achieve yields in the range of 70–85%, though careful management of stoichiometry is necessary to reduce the formation of the N-monopropyltryptamine byproduct. evitachem.com A similar, well-documented reductive amination procedure is used for the synthesis of N,N-Dimethyltryptamine (DMT), where tryptamine is reacted with formaldehyde (B43269) in the presence of sodium cyanoborohydride and acetic acid. nih.govresearchgate.net

The free base form of N,N-Dipropyltryptamine is often an oily or waxy substance. wikipedia.org For ease of handling, purification, and to enhance stability, it is typically converted into a crystalline salt. The hydrochloride salt is the most common form. wikipedia.org

The conversion is a straightforward acid-base reaction. The N,N-Dipropyltryptamine free base is dissolved in a suitable organic solvent, such as dichloromethane (B109758) or ethanol. evitachem.com A solution of hydrochloric acid (HCl) is then added to the mixture. The tertiary amine on the DPT molecule becomes protonated by the acid, forming the N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-aminium cation and the chloride anion, which then precipitate from the solution as the hydrochloride salt. evitachem.comnih.gov The resulting crystalline solid can be isolated via filtration and washed to remove any unreacted starting materials or impurities. evitachem.com One reported method involves precipitating the hydrochloride salt from a benzene-methanol mixture, achieving a yield of 80% for the salt formation step. evitachem.com The crystalline structure of the salt is stabilized by hydrogen bonding interactions between the protonated amine cation and the chloride anion. evitachem.com

Investigations into Molecular Interactions in Biological Environments (e.g., Cation-π Interactions with Hydrochloric Acid)

The interaction of tryptamine ligands with their receptor targets is governed by a combination of noncovalent forces. A key interaction for protonated amines, such as that in this compound, is the cation-π interaction. This is a stabilizing electrostatic interaction between a cation and the electron-rich face of an aromatic ring system. proteopedia.org

In the case of DPT hydrochloride, the tertiary amine of the side chain is protonated, carrying a positive charge. This cationic center is fundamental for binding to serotonin (B10506) receptors. Molecular modeling studies of the 5-HT₂A receptor show that a highly conserved aspartate residue in the third transmembrane helix forms a crucial salt bridge with this protonated amine, anchoring the ligand in the binding pocket.

The indole ring of the DPT molecule itself is an electron-rich π-system. This part of the molecule can also participate in interactions within the receptor pocket, including π-π stacking with aromatic residues or potentially interacting with cationic residues on the receptor, further contributing to the binding energy and specificity of the compound.

Table of Mentioned Compounds

Toxicological Profiles and Safety Considerations in N,n Dipropyltryptamine Hydrochloride Research

Investigation of Proconvulsant Effects at Elevated Concentrations

A notable toxicological concern that has emerged from preclinical research is the proconvulsant activity of N,N-Dipropyltryptamine hydrochloride at elevated concentrations. Multiple studies in rodent models have demonstrated that higher doses of DPT can induce seizures.

In mice, a dose of 20 mg/kg of DPT was observed to have proconvulsant effects. researchgate.netacs.org One study reported that this dose induced convulsions in 90% of the mice tested. acs.org These seizures were characterized as tonic and began between 5 and 10 minutes after administration, with a brief duration. acs.org Similarly, in rats, DPT was found to be proconvulsant at a dose of 30 mg/kg. researchgate.netnih.govacs.org

Interestingly, the proconvulsant effects of DPT appear to be dose-dependent, with the compound exhibiting antiepileptic properties at lower doses in a specific animal model of fragile X syndrome before transitioning to a proconvulsant at higher concentrations. acs.org This dose-dependent switch in effects highlights the complex pharmacological profile of DPT. researchgate.netacs.org

| Animal Model | Proconvulsant Dose | Seizure Characteristics | Reference |

| Mice | 20 mg/kg | Tonic convulsions in 90% of animals, brief duration | acs.org |

| Rats | 30 mg/kg | Proconvulsant effects observed | researchgate.netnih.govacs.org |

Research into Potential Neurotoxicity and Long-Term Biological Implications

There is a significant gap in the scientific literature regarding the potential neurotoxicity and long-term biological implications of this compound administration. To date, no dedicated studies investigating these aspects in animal models have been published. The long-term health effects of DPT remain largely unexamined.

While research into other tryptamines, such as N,N-Dimethyltryptamine (DMT), has explored potential neuroprotective or neurogenic effects, these findings cannot be directly extrapolated to DPT due to differences in their chemical structures and pharmacological profiles. There is a mention in some literature of a single death implicated with the use of DPT and seizures, however, details are scarce, and the drug has not been officially established as the sole cause. wikipedia.org

The absence of research into the long-term consequences of DPT exposure means that its potential for inducing lasting neurochemical, structural, or behavioral changes in the brain is unknown. Further investigation is required to determine whether repeated administration could lead to neurotoxic outcomes or other persistent biological effects.

Future Directions and Emerging Research Avenues for N,n Dipropyltryptamine Hydrochloride

Elucidating Novel Mechanisms of Action Beyond Canonical Serotonergic Pathways

While the activity of N,N-Dipropyltryptamine hydrochloride as a serotonin (B10506) receptor agonist is well-established, particularly at 5-HT2A and 5-HT1A receptors, recent findings suggest its mechanism of action is more complex. wikiwand.comnih.gov Future research is increasingly focused on identifying and characterizing these non-canonical pathways to build a comprehensive understanding of its neuropharmacology.

A pivotal study has demonstrated that DPT can prevent audiogenic seizures in a mouse model of Fragile X syndrome. acs.org Intriguingly, this antiepileptic effect was not blocked by antagonists for serotonin 5-HT2A/2C, 5-HT1B, or 5-HT1A receptors, nor by a pan-serotonin receptor antagonist. acs.org This suggests that DPT's anticonvulsant properties may be mediated by a mechanism independent of the classic serotonergic pathways typically associated with its psychedelic effects. acs.org

| Receptor/Target | Observed Interaction | Key Finding | Reference |

|---|---|---|---|

| 5-HT2A Receptor | Agonist | Strongly suggested as a primary site of action for behavioral effects, which are blocked by selective antagonists. | wikiwand.comnih.gov |

| 5-HT1A Receptor | Partial Agonist | Contributes a modulatory component to the compound's actions. | nih.govkarger.com |

| Monoamine Transporters (SERT, DAT, NET) | Re-uptake Inhibitor | Inhibits re-uptake of serotonin, dopamine (B1211576), and norepinephrine (B1679862). | caymanchem.com |

| Unknown Anticonvulsant Target | Agonist/Modulator | Prevents seizures in a Fragile X model via a mechanism not blocked by serotonergic antagonists. | acs.org |

Translational Research Opportunities for Therapeutic Discovery

The emerging, complex pharmacology of this compound opens several avenues for translational research. While preliminary investigations have considered its potential for treating mental health disorders such as depression and anxiety, the discovery of its non-serotonergic anticonvulsant effects provides a more immediate and novel therapeutic target. ontosight.aievitachem.com

The finding that DPT prevents audiogenic seizures in a mouse model of Fragile X syndrome is particularly significant. acs.org Fragile X syndrome is a genetic disorder that causes intellectual disability and is often associated with epilepsy. The apparent independence of this anticonvulsant action from its primary psychedelic-mediating receptors (5-HT2A) suggests that it might be possible to develop therapies that harness these seizure-suppressing effects without inducing hallucinogenic experiences. acs.org This represents a critical opportunity for drug discovery, potentially leading to a new class of antiepileptic medications derived from the tryptamine (B22526) scaffold. Future preclinical studies will need to confirm these findings in other seizure models and explore the therapeutic window and long-term effects.

Development of this compound Analogs as Selective Pharmacological Tools

The tryptamine backbone of DPT offers a versatile scaffold for chemical modification. The development of novel analogs through systematic substitution on the indole (B1671886) ring or alteration of the N,N-dialkyl groups is a promising research direction. Such analogs could serve as highly selective pharmacological tools to probe the structure-activity relationships of the receptors and pathways DPT interacts with.

For instance, by synthesizing analogs with varying affinities for 5-HT receptor subtypes versus the newly hypothesized non-serotonergic targets, researchers could dissociate the compound's psychedelic effects from its other physiological actions, such as its anticonvulsant properties. This approach has been used extensively in neuroscience to develop tool compounds that can selectively activate or block specific neural pathways. researchgate.net Substituted DPT analogs, such as 4-HO-DPT or 4-AcO-DPT, already exist, and further exploration of this chemical space could yield compounds with unique and therapeutically valuable profiles. A focused medicinal chemistry program could lead to the identification of lead compounds that retain the therapeutic benefits while minimizing unwanted psychoactive effects, thereby creating viable candidates for clinical development.

Integration with Advanced Neuroimaging and Systems Neuroscience Methodologies

Understanding the full impact of this compound on the brain requires moving beyond in vitro pharmacology to systems-level analysis. The integration of DPT research with advanced neuroimaging techniques like functional magnetic resonance imaging (fMRI) and electroencephalography (EEG) is a critical next step. Such studies, which have been conducted on the structurally similar compound N,N-Dimethyltryptamine (DMT), can reveal how DPT alters global brain connectivity, network dynamics, and hierarchical organization. escholarship.org

| Metric | Observed Effect | Implication | Reference |

|---|---|---|---|

| Entropy of Firing Activity | Increased | Suggests a more random and less predictable pattern of neural firing. | nih.gov |

| Information Storage (in single neurons) | Reduced | Indicates a disruption in the ability of neurons to retain information over time. | arxiv.org |

| Neural Activity Reversibility | Reduced | Suggests a drive away from equilibrium and an increase in entropy production. | researchgate.net |

| Neuronal Circuit Structure | Altered | Decreased incoming information flow with an increased number of weak connections. | researchgate.net |

常见问题

Q. What are the recommended methods for synthesizing N,N-Dipropyltryptamine hydrochloride (DPT HCl) with high purity?

DPT HCl can be synthesized via reductive amination using sodium bicarbonate or organic bases like diisopropylethylamine. For example, reacting tryptamine with propyl halides in anhydrous dioxane under reflux yields the base, which is then acidified with HCl to form the hydrochloride salt. Yields vary (10–39%) depending on the base used, with NaHCO3 yielding <10% and organic bases yielding up to 39%. Recrystallization from isopropanol (IPA) and ether produces a white crystalline powder (mp 174–179°C) .

Q. How should DPT HCl be stored to maintain stability for long-term studies?

Store the powder at -20°C for up to 3 years. For in vivo formulations, dissolve in DMSO (50 µL), mix with PEG300 (300 µL), Tween 80 (50 µL), and ddH2O (600 µL) to create a stable solution, which should be stored at -80°C for 1 year to prevent degradation .

Q. What pharmacological mechanisms underlie DPT HCl's psychedelic effects?

DPT HCl inhibits reuptake of serotonin (IC50 = 2.9 µM), dopamine (IC50 = 23 µM), and norepinephrine (IC50 = 9.1 µM), with its hallucinogenic effects primarily mediated by 5-HT2A receptor agonism. Rodent studies show its effects are blocked by 5-HT2A antagonists, confirming receptor specificity .

Q. What standardized assays are used to evaluate DPT HCl's psychoactivity in preclinical models?

Use head-twitch response (HTR) assays in rodents to quantify 5-HT2A activation. For behavioral studies, administer DPT HCl (15–30 mg in humans; adjust for animal models) and measure pupil dilation, locomotor activity, and self-exploration behaviors. Double-blind placebo-controlled designs are critical for minimizing bias .

Advanced Research Questions

Q. How do 5-HT1A and 5-HT2A receptor interactions contribute to DPT HCl's dose-dependent effects?

At low doses, DPT HCl preferentially activates 5-HT1A autoreceptors, reducing serotonin release and producing anxiolytic effects. Higher doses engage postsynaptic 5-HT2A receptors, inducing hallucinations. Use selective antagonists (e.g., WAY-100635 for 5-HT1A, ketanserin for 5-HT2A) in electrophysiological or microdialysis studies to dissect these pathways .

Q. How can researchers resolve contradictions in reported IC50 values for DPT HCl's neurotransmitter reuptake inhibition?

Variability arises from assay conditions (e.g., cell type, incubation time). Standardize protocols using HEK-293 cells expressing human monoamine transporters and validate with reference inhibitors (e.g., fluoxetine for serotonin). Replicate experiments across labs to confirm IC50 ranges (e.g., 2.9–9.1 µM for serotonin) .

Q. What analytical methods are recommended for quantifying DPT HCl in biological matrices?

Use LC-MS/MS with deuterated internal standards (e.g., DPT-d10) for forensic or pharmacokinetic studies. Optimize extraction with solid-phase extraction (SPE) columns and a mobile phase of 0.1% formic acid in acetonitrile/water. Validate methods per FDA guidelines (LOQ ≤ 1 ng/mL) .

Q. How should clinical trials be designed to assess DPT HCl's therapeutic potential in psychiatric disorders?

Follow Phase Ib/IIa adaptive designs with dose escalation (4–30 mg) in patients with treatment-resistant depression. Measure outcomes via the Hamilton Depression Rating Scale (HAMD-17) and fMRI for functional connectivity changes. Include placebo controls and monitor adverse effects (e.g., headache, nausea) .

Q. What formulation challenges arise when developing DPT HCl for intravenous administration?

DPT HCl’s low solubility in aqueous buffers requires co-solvents like PEG300. However, PEG can cause histamine release in vivo. Test alternatives (e.g., cyclodextrins) and use dynamic light scattering (DLS) to assess particle aggregation. Sterile filtration (0.22 µm) is critical to avoid endotoxin contamination .

Q. How does DPT HCl's structure-activity relationship (SAR) compare to DMT and DET?

Extending alkyl chains from dimethyl (DMT) to dipropyl (DPT) increases lipid solubility and half-life. DPT’s longer duration (4–6 hours vs. DMT’s 15 minutes) correlates with slower metabolism by monoamine oxidase (MAO). Use computational modeling (e.g., molecular docking) to predict binding affinities across tryptamine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。